

Application Notes and Protocols for In Vivo Studies with Isofagomine

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Compound of Interest

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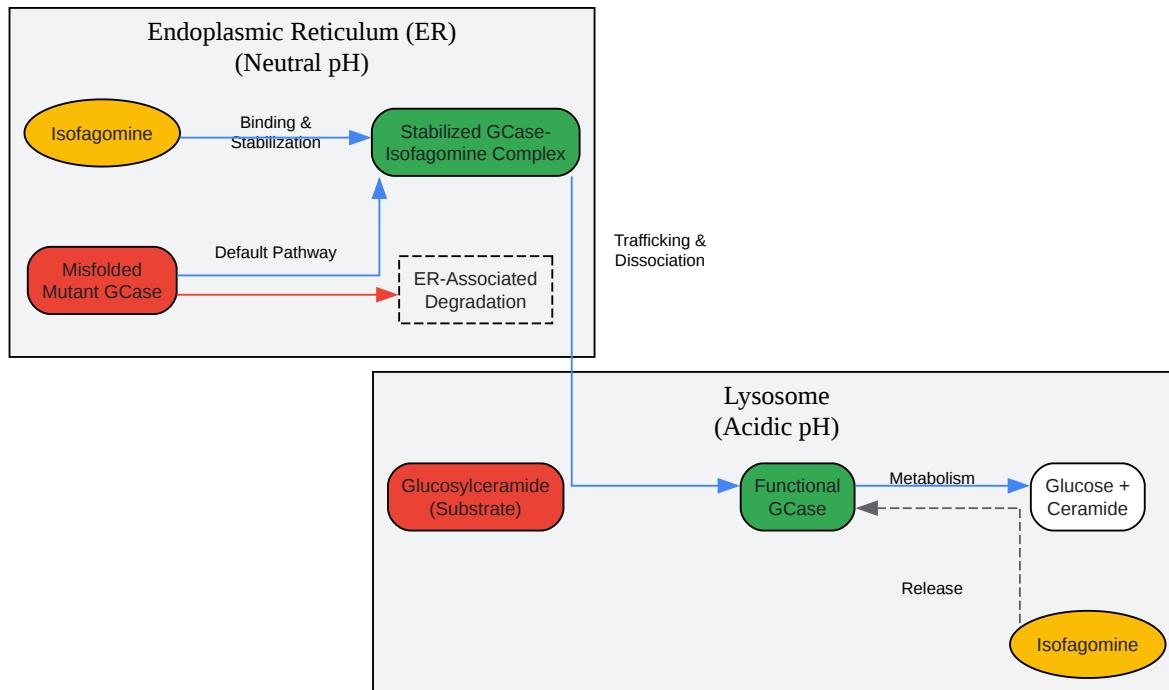
For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofagomine (also known as Afegostat) is a potent, orally available iminosugar that functions as a pharmacological chaperone for the enzyme acid β -glucosidase (GCase).^{[1][2][3]} In Gaucher disease, mutations in the GCase gene lead to misfolding of the enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation. This results in a deficiency of functional GCase in the lysosome and the accumulation of its substrate, glucosylceramide.^[4] ^[5] Isofagomine binds to the active site of mutant GCase in the ER, stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome, ultimately increasing cellular GCase activity.^{[1][3][4][6][7]} These application notes provide an overview of the use of Isofagomine in preclinical in vivo models of Gaucher disease.

Mechanism of Action

Isofagomine's primary mechanism of action is to act as a pharmacological chaperone for mutant GCase. By binding to the misfolded enzyme in the neutral pH environment of the ER, it stabilizes the protein structure, allowing it to pass the ER's quality control system. The correctly folded GCase-Isofagomine complex is then trafficked to the acidic environment of the lysosome. The lower pH of the lysosome reduces the binding affinity of Isofagomine, leading to its dissociation from the enzyme's active site. This allows the now functional GCase to metabolize the accumulated glucosylceramide.^{[6][7][8]}

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Mechanism of action of Isofagomine as a pharmacological chaperone.

Data Presentation

The following tables summarize quantitative data from *in vivo* studies using Isofagomine in various mouse models of Gaucher disease.

Table 1: Effect of Isofagomine on GCase Activity in L444P Gaucher Mice

Tissue	Dose (mg/kg/day)	Duration	Fold Increase in GCase Activity	Reference
Liver	10	2 weeks	~4	[1]
Various	30	8 weeks	2 to 5	[3]
Brain	30	8 weeks	Significant Increase	[3]

Table 2: Effect of Isofagomine in 4L;C Neuronopathic Gaucher Mice*

Parameter	Dose (mg/kg/day)	Outcome	Reference
Lifespan	20	10-day extension	[9][10]
Lifespan	600	20-day extension	[9][10]
Liver GCase Activity	20	3-fold increase	[9]
Liver GCase Activity	600	6-fold increase	[9]
Midbrain GCase Activity	600	1.4-fold increase	[9]
Spleen GCase Activity	600	1.9-fold increase	[9]
Lung GCase Activity	20	1.3-fold increase	[9]
Lung GCase Activity	600	3.3-fold increase	[9]

Table 3: Effect of Isofagomine on Biomarkers and Organ Weights in L444P Gaucher Mice

Parameter	Duration	Outcome	Reference
Plasma Chitin III	8 weeks	Significantly lowered	[3]
Plasma IgG	8 weeks	Significantly lowered	[3]
Spleen Weight	24 weeks	Significantly reduced	[3]
Liver Weight	24 weeks	Significantly reduced	[3]

Table 4: Pharmacokinetic Parameters of Isofagomine Tartrate in Rats

Parameter	Value	Conditions	Reference
Time to Max Concentration	Within 1 hour	Single oral dose (600 mg/kg)	[1]
Distribution	Plasma, Liver, Spleen, Brain	Single oral dose	[1]

Experimental Protocols

Below are detailed protocols for the *in vivo* administration of Isofagomine in mouse models of Gaucher disease, based on published studies.

Protocol 1: Oral Administration of Isofagomine in Drinking Water

Objective: To assess the chronic efficacy of Isofagomine in a Gaucher disease mouse model.

Materials:

- Isofagomine hydrochloride (HCl)
- Gaucher disease mouse model (e.g., L444P GCase mice)
- Age-matched wild-type control mice
- Standard laboratory animal housing and care facilities

- Drinking water bottles
- Analytical balance

Procedure:

- Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
- Group Allocation: Randomly assign mice to treatment and control groups (n=8-10 per group is recommended).
- Dosage Calculation:
 - Determine the target daily dose (e.g., 3, 10, or 30 mg/kg/day).[1]
 - Estimate the average daily water consumption per mouse (typically 3-5 mL).
 - Calculate the required concentration of Isofagomine in the drinking water based on the average body weight of the mice and their water intake.
- Preparation of Isofagomine Solution:
 - Dissolve the calculated amount of Isofagomine HCl in drinking water.
 - Prepare fresh solutions at least twice a week.
- Administration:
 - Provide the Isofagomine-containing water to the treatment groups ad libitum.
 - Provide regular drinking water to the control group.
- Monitoring:
 - Monitor the body weight and water consumption of the animals regularly (e.g., twice weekly).

- Adjust the Isofagomine concentration if water consumption or body weight changes significantly.
- Observe the animals daily for any signs of toxicity or changes in phenotype.
- Study Duration: Continue the treatment for the desired period (e.g., 2, 8, or 24 weeks).[1][3]
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, spleen, brain).
 - Measure GCase activity in tissue homogenates.
 - Analyze plasma for relevant biomarkers (e.g., chitin III, IgG).[3]
 - Measure organ weights.

Protocol 2: Oral Gavage Administration of Isofagomine

Objective: To determine the pharmacokinetic profile or acute efficacy of a precise dose of Isofagomine.

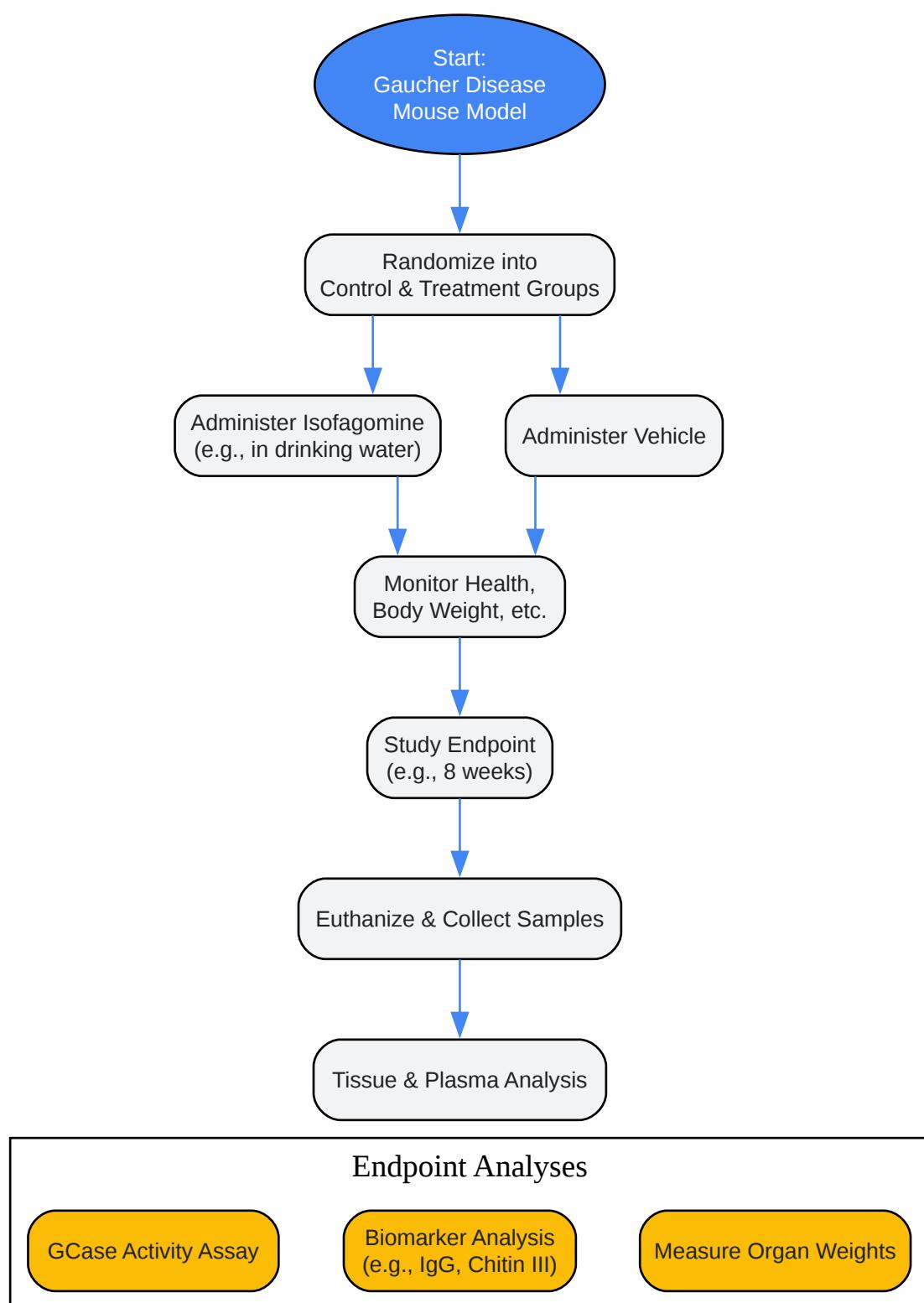
Materials:

- Isofagomine tartrate
- Vehicle (e.g., water or saline)
- Sprague-Dawley rats (or other suitable animal model)
- Oral gavage needles
- Syringes

Procedure:

- Animal Preparation: Fast the animals overnight before dosing, with free access to water.

- Dosage Formulation:
 - Prepare a solution or suspension of Isofagomine tartrate in the chosen vehicle at the desired concentration (e.g., for a 600 mg/kg dose).[1]
- Administration:
 - Weigh each animal to determine the exact volume to be administered.
 - Administer the Isofagomine formulation via oral gavage.
- Sample Collection (for Pharmacokinetics):
 - Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
 - At the final time point, euthanize the animals and collect tissues (liver, spleen, brain) for drug concentration analysis.[1]
- Sample Processing and Analysis:
 - Process blood to obtain plasma.
 - Analyze plasma and tissue homogenates for Isofagomine concentrations using a validated analytical method such as LC-MS/MS.[1]



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General workflow for an *in vivo* efficacy study of Isofagomine.

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